molecular formula C17H13N5O B1370916 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 330786-24-8

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue B1370916
Numéro CAS: 330786-24-8
Poids moléculaire: 303.32 g/mol
Clé InChI: YYVUOZULIDAKRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C17H13N5O and a molecular weight of 303.32 . It is a derivative of the pyrazolo[3,4-d]pyrimidin class of compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves the use of amines and an acid-catalyzed chemo-selective C-4 substitution of the pyrazolo[3,4-d]pyrimidine (7-deazapurine) ring . A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed, performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .


Molecular Structure Analysis

The molecular structure of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidin-4-amine core with a phenoxyphenyl group attached at the 3-position .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 475.6±45.0 °C and a predicted density of 1.41±0.1 g/cm3 . The pKa is predicted to be 3.28±0.40 .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antibacterial and antifungal activities. Specifically, derivatives of this compound have shown activity against Staphylococcus aureus , a Gram-positive bacterium, and moderate antifungal activity against Candida albicans .

Cyclin-Dependent Kinases (CDKs) Inhibition

The pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential to inhibit CDKs, which are crucial in regulating the cell cycle. These compounds have shown inhibitory activities against CDKs, making them interesting targets for cancer chemotherapy .

Antiproliferative Activity in Mantle Cell Lymphoma

Novel pyrazolopyrimidine-based derivatives have been designed as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines. These compounds, including the one , have demonstrated effectiveness in inhibiting the proliferation of MCL cells .

Apoptosis Induction in Cancer Cells

Some pyrazolopyrimidine-based compounds have been shown to disturb mitochondrial membrane potential and increase reactive oxygen species levels in cancer cells, leading to apoptosis through the caspase 3-mediated apoptotic pathway .

Antitubercular Agents

The compound has been explored as an antitubercular agent, showing promising results against Mycobacterium tuberculosis. The most potent derivative from this series was highlighted for its non-cytotoxicity to the Vero cell line and its potential for lead optimization in TB treatment .

Key Intermediate in Ibrutinib Synthesis

The compound serves as a key intermediate in the synthesis of Ibrutinib, a medication used to treat certain cancers such as mantle cell lymphoma and chronic lymphocytic leukemia. An improved process for the synthesis of this compound has been developed, highlighting its importance in pharmaceutical manufacturing .

Mécanisme D'action

Target of Action

The compound 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, is a selective and covalent inhibitor of the enzyme Bruton’s tyrosine kinase . This enzyme plays a crucial role in B-cell development and function, making it a significant target for the treatment of B-cell malignancies .

Mode of Action

The 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine compound interacts with its target, Bruton’s tyrosine kinase, by forming a covalent bond. This interaction inhibits the enzymatic activity of Bruton’s tyrosine kinase, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

By inhibiting Bruton’s tyrosine kinase, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include the B-cell receptor signaling pathway and other pathways downstream of Bruton’s tyrosine kinase. The inhibition of these pathways disrupts B-cell development and function, which can lead to the death of malignant B-cells .

Result of Action

The primary result of the action of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the inhibition of B-cell development and function. This inhibition can lead to the death of malignant B-cells, making the compound effective in the treatment of B-cell malignancies .

Propriétés

IUPAC Name

3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVUOZULIDAKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

330786-24-8
Record name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP2LL98299
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Q & A

Q1: What is the significance of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in pharmaceutical chemistry?

A: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1) is a crucial intermediate in the synthesis of Ibrutinib [, , , , ]. Ibrutinib is a clinically approved drug that functions as a Bruton's tyrosine kinase (Btk) inhibitor, used in the treatment of various cancers and autoimmune diseases.

Q2: Can you describe the synthetic route for Ibrutinib using this compound?

A: One of the described methods utilizes a Mitsunobu reaction. In this reaction, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1) reacts with (S)-1-Boc-3-hydroxypiperidine (SM2) []. This leads to the formation of an intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate then undergoes an amidation reaction with acrylic anhydride to yield Ibrutinib after a final recrystallization step [].

Q3: Have any impurities been identified during the synthesis of Ibrutinib that involve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

A: Yes, research has identified several impurities arising during Ibrutinib synthesis, some of which are related to reactions involving 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These impurities have been characterized, and analytical methods, including HPLC, have been developed to detect and quantify them [, , ]. This is critical for ensuring the quality and safety of the final drug product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.